N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” is a chemical compound with the molecular formula C13H10N4O3 . It has an average mass of 270.243 Da and a monoisotopic mass of 270.075287 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” consists of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine” has a molecular weight of 270.24 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density can be found on ChemicalBook .Scientific Research Applications
Synthesis and Therapeutic Potential
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Fluorescent Sigma Receptor Probes
The compound has been used to design and synthesize new fluorescent derivatives for σ receptors . A 4-nitro-2,1,3-benzoxadiazole fluorescent tag was connected through a piperazine linker to a modified skeleton derived from selected σ receptor agonists or antagonists . These compounds displayed high σ1 affinity and low σ1 / σ2 selectivity .
Reactions at the Benzylic Position
The compound, being a benzylic halide, can react via an SN2 pathway . This property can be utilized in various chemical reactions and syntheses .
Antibacterial Activity
Imidazole derivatives, such as this compound, have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antitumor Activity
The compound, as an imidazole derivative, may also exhibit antitumor activity . This suggests potential applications in cancer treatment .
Antioxidant Activity
Imidazole derivatives are known to exhibit antioxidant activity . This suggests that the compound could be used in the development of drugs to combat oxidative stress .
properties
IUPAC Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINIVJQEMAJGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427758 | |
Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
CAS RN |
306934-83-8 | |
Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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